Regiochemical and Hydrogen Bond Receptor/Donor Configuration for Kinase-Interacting Motif Construction
This compound possesses a unique combination of 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptor (HBA) sites, with a topological polar surface area (TPSA) of 56.7 Ų [1]. In contrast, its des-methyl analog, 4-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 493038-87-2), bears the same C-4 and C-5 substitutions but lacks the N-1 methyl group, resulting in a HBD count of 3 and an alternate tautomeric equilibrium that can alter the orientation of the HBD vectors [2]. The N-methylation in the target compound eliminates one tautomeric state, potentially simplifying binding mode predictions and reducing off-target interactions associated with an unmethylated pyrazole NH when integrated into kinase inhibitor pharmacophores.
| Evidence Dimension | Hydrogen Bond Donor Count / Conformational Restriction |
|---|---|
| Target Compound Data | 1 HBD, 3 HBA, 1 rotatable bond, TPSA 56.7 Ų |
| Comparator Or Baseline | 4-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS 493038-87-2): 3 HBD, 3 HBA, TPSA ~67.8 Ų |
| Quantified Difference | Delta HBD = -2. The N-methylation directly reduces HBD count, altering pharmacokinetic and pharmacodynamic properties. |
| Conditions | In silico property prediction; PubChem computed descriptors. |
Why This Matters
For procurement, this means a researcher building a focused kinase inhibitor library needs the precisely methylated compound to match the electronic and steric demands of their target binding pocket, rather than an analog with potentially promiscuous hydrogen bonding.
- [1] PubChem. (2026). Compound Summary for CID 14049143: 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 2776423: 4-(Pyridin-2-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. View Source
